![molecular formula C14H18N2O2 B1404871 Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1160248-45-2](/img/structure/B1404871.png)
Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Vue d'ensemble
Description
“Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 38 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 four-membered ring, 1 five-membered ring, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of “Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” includes a diazaspiro[3.4]octane core, a benzyl group, and a carboxylate group . The InChI code for this compound is 1S/C14H18N2O2 .Physical And Chemical Properties Analysis
“Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” has a molecular weight of 246.3 g/mol. The compound is a solid at room temperature .Applications De Recherche Scientifique
Antitubercular Lead Identification
The compound has been used as a building block in the synthesis of a set of twelve nitrofuran carboxamide chemotypes. These compounds have shown remarkable potency against Mycobacterium tuberculosis with minimal inhibitory concentrations as low as 0.016 μg/mL . This indicates its potential as a lead compound in the development of new antitubercular drugs .
Diversity-Oriented Synthesis
The molecular structure of Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate allows for diverse variants of the molecular periphery to be explored. This is particularly useful in diversity-oriented synthesis approaches where a variety of chemical entities are generated from a single scaffold, enabling the discovery of novel bioactive compounds .
Optimization of Drug Toxicity
By modifying the molecular periphery of nitrofuran compounds, researchers have been able to reduce systemic toxicity while maintaining or enhancing antimycobacterial activity. This compound serves as a core structure for such modifications, demonstrating its role in the optimization of drug safety profiles .
Chemical Synthesis
As a chemical intermediate, Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate is valuable in the synthesis of various chemical compounds. Its unique structure can be utilized to create complex molecules for further pharmacological testing .
Drug Design and Development
The diazaspiro core of the compound provides a versatile framework for the design and development of new drugs. Its incorporation into drug candidates can lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties .
Study of Bacterial Enzyme Machinery
The interaction of nitrofuran derivatives with bacterial enzyme machinery can be studied using this compound as a precursor. Understanding this interaction is crucial for the development of antibacterial agents that target specific bacterial processes .
Material Science Research
In material science, the compound’s structure could be explored for the development of new materials with potential applications in various industries, including pharmaceuticals, biotechnology, and nanotechnology .
Pharmacological Research
The compound can be used in pharmacological research to study the effects of spirocyclic structures on drug efficacy and metabolism. This research can contribute to the development of drugs with better therapeutic indices .
Safety and Hazards
Orientations Futures
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro [3.4]octane building block . This suggests that “Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” and related compounds could be further explored for their potential as antimycobacterial agents .
Propriétés
IUPAC Name |
benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESURKCEBCHDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



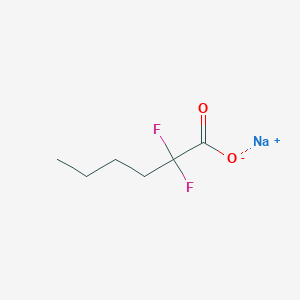
![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)
![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)
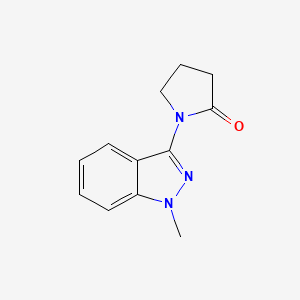

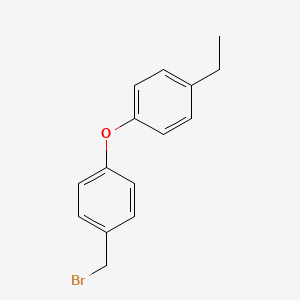
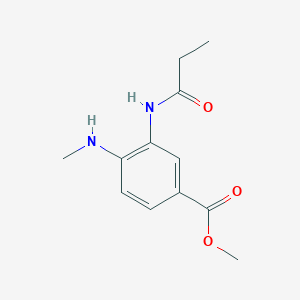

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)
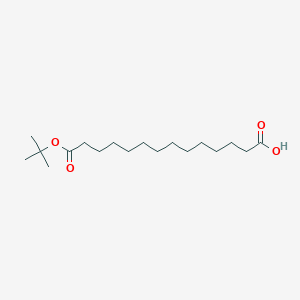
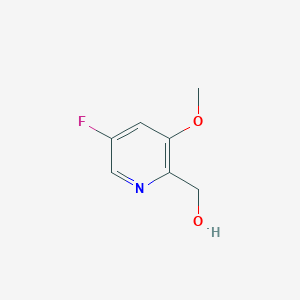
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)
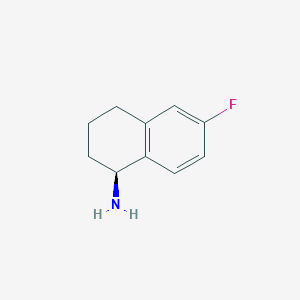
![tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1404809.png)